Phenyl (4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)carbamate
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Overview
Description
Phenyl (4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)carbamate is a complex organic compound with significant applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a thiazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)carbamate involves multiple steps. One common method includes the reaction of a thiazole derivative with a pyridine derivative in the presence of a trifluoromethylating agent. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures (around 60°C) and may involve the use of catalysts like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenyl (4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of Phenyl (4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
- N-Phenyl-bis(trifluoromethanesulfonimide)
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
Uniqueness
Phenyl (4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)carbamate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in various applications .
Properties
Molecular Formula |
C20H18F3N3O2S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
phenyl N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C20H18F3N3O2S/c1-12-16(13-9-10-24-15(11-13)19(2,3)20(21,22)23)29-17(25-12)26-18(27)28-14-7-5-4-6-8-14/h4-11H,1-3H3,(H,25,26,27) |
InChI Key |
NKKSLDOXGRRGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC2=CC=CC=C2)C3=CC(=NC=C3)C(C)(C)C(F)(F)F |
Origin of Product |
United States |
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